Allopurinol - 180749-06-8

Allopurinol

Catalog Number: EVT-1180167
CAS Number: 180749-06-8
Molecular Formula: C5H4N4O
Molecular Weight: 136.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Allopurinol is a synthetic isomer of hypoxanthine, a naturally occurring purine in the body. [] It acts as a competitive inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. [, , ] Allopurinol is primarily used in scientific research to investigate the role of xanthine oxidase and uric acid in various physiological and pathological processes, including gout, cardiovascular disease, kidney disease, and inflammatory bowel disease. [, , , , , ]

Oxypurinol

  • Compound Description: Oxypurinol is the major active metabolite of allopurinol. It is a non-competitive inhibitor of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and xanthine to uric acid. [, , ]
  • Relevance: Oxypurinol exhibits a longer half-life than allopurinol and contributes significantly to the urate-lowering effects of allopurinol. [, , ] Understanding the pharmacological properties of both allopurinol and oxypurinol is crucial for optimizing allopurinol therapy.

Febuxostat

  • Compound Description: Febuxostat is a non-purine selective inhibitor of xanthine oxidase, similar to allopurinol, and is used for treating hyperuricemia in patients with gout. [, ]
  • Relevance: Febuxostat is often compared to allopurinol in terms of efficacy and safety for lowering serum urate levels. [, , , ] Clinical trials have investigated their relative effectiveness in managing gout, with febuxostat demonstrating superior efficacy in some cases. [, , ]

Benzbromarone

  • Compound Description: Benzbromarone is a uricosuric drug that increases uric acid excretion in urine. []
  • Relevance: Benzbromarone is another treatment option for hyperuricemia and is often considered as an alternative to xanthine oxidase inhibitors like allopurinol, especially in patients with renal impairment or those who cannot tolerate allopurinol. []

Probenecid

  • Compound Description: Probenecid is a uricosuric agent that helps the kidneys excrete uric acid. [, ]
  • Relevance: Similar to benzbromarone, probenecid is an alternative treatment for gout and hyperuricemia and may be considered for patients who cannot tolerate or do not respond to allopurinol. [, ]

Allopurinol Ribonucleoside

  • Compound Description: Allopurinol ribonucleoside is a derivative of allopurinol with potential antileishmanial activity. [] It is metabolized by Leishmania parasites to its 5'-monophosphate derivative, which is further converted to analogues of AMP, ADP, and ATP, ultimately interfering with RNA synthesis. []
  • Relevance: While structurally related to allopurinol, allopurinol ribonucleoside demonstrates a distinct mechanism of action and therapeutic potential against leishmaniasis, highlighting the diverse pharmacological properties of allopurinol derivatives. []
Source and Classification

Allopurinol is derived from the purine base hypoxanthine. Its chemical structure can be represented as 4-hydroxypyrazolo[3,4-d]pyrimidine-6-carboxamide. The International Union of Pure and Applied Chemistry (IUPAC) name for allopurinol is 1H-pyrazolo[3,4-d]pyrimidin-4-amine-6-carboxylic acid. The compound is classified as a xanthine oxidase inhibitor, which is pivotal in reducing uric acid synthesis by inhibiting the conversion of hypoxanthine to xanthine and xanthine to uric acid.

Synthesis Analysis

The synthesis of allopurinol involves several key steps that can vary based on the method employed. Two notable methods include:

  1. Condensation Reaction: The initial step typically involves a condensation reaction between triethyl orthoformate, morpholine, acetonitrile, and malonamide nitrile. The reaction mixture is heated to initiate backflow, maintaining a temperature range between 80°C and 112°C for about four hours. Upon cooling to approximately 35-40°C, the product undergoes a series of washing and vacuum drying to yield an intermediate compound .
  2. Cyclization and Refinement: Following the condensation step, hydrazine hydrate is added to the intermediate product along with purified water. This mixture is heated to 90-102°C for at least 30 minutes before being cooled and treated with dilute sulfuric acid to facilitate cyclization into hemisulphate . The final step involves reacting the hemisulphate with methane amide at elevated temperatures (130-150°C) for several hours to produce allopurinol in crude form.

These methods emphasize efficiency and yield improvement while minimizing environmental impact through reduced energy consumption.

Molecular Structure Analysis

Allopurinol's molecular formula is C5_5H4_4N4_4O3_3, indicating it consists of five carbon atoms, four nitrogen atoms, and three oxygen atoms. The molecular structure features:

  • Pyrazole Ring: A five-membered ring containing two nitrogen atoms.
  • Pyrimidine Ring: A six-membered ring that includes two nitrogen atoms.
  • Carboxamide Group: A functional group that contributes to its solubility and biological activity.

The compound's structural configuration allows it to effectively bind to xanthine oxidase, inhibiting its activity .

Chemical Reactions Analysis

Allopurinol participates in several important chemical reactions:

  1. Inhibition of Xanthine Oxidase: By binding to the active site of xanthine oxidase, allopurinol prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid. This mechanism reduces uric acid levels in patients with gout .
  2. Conversion to Oxypurinol: Allopurinol is metabolized in the body to oxypurinol, which also acts as an inhibitor of xanthine oxidase but has a longer half-life than allopurinol itself .
  3. Interference with Purine Metabolism: Allopurinol's inhibition affects de novo purine synthesis pathways by increasing hypoxanthine concentrations, which can subsequently influence nucleic acid synthesis indirectly .
Mechanism of Action

The primary mechanism by which allopurinol exerts its therapeutic effects involves:

  • Inhibition of Xanthine Oxidase: Allopurinol competes with hypoxanthine and xanthine for binding sites on xanthine oxidase. This competitive inhibition leads to decreased production of uric acid from purines.
  • Metabolite Action: The metabolite oxypurinol also inhibits xanthine oxidase but does so more effectively due to its longer duration in circulation. This dual action helps maintain lower uric acid levels over extended periods .
Physical and Chemical Properties Analysis

Allopurinol exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 136.11 g/mol.
  • Solubility: Soluble in water (approximately 0.5 g/100 mL at 25°C), which facilitates its absorption in biological systems.
  • Melting Point: The melting point ranges from 250°C to 253°C.
  • pH Stability: It remains stable within a pH range of 5-7 but may degrade under highly acidic or basic conditions .

These properties are essential for determining its formulation and dosage forms in clinical settings.

Applications

Allopurinol has several critical applications:

  1. Management of Gout: Primarily used for long-term management of gout by lowering serum uric acid levels.
  2. Prevention of Uric Acid Nephropathy: Administered during chemotherapy regimens that may lead to tumor lysis syndrome, preventing acute kidney injury due to elevated uric acid levels.
  3. Hyperuricemia Treatment: Used in patients with chronic hyperuricemia associated with various conditions like kidney stones or metabolic disorders.
  4. Research Applications: Allopurinol serves as a tool in biochemical research for studying purine metabolism and enzyme inhibition mechanisms .
Introduction to Allopurinol: Historical Context and Pharmacological Significance

Discovery and Development of Allopurinol as a Xanthine Oxidase Inhibitor

Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) emerged from independent synthetic work by Roland K. Robins at New Mexico Highlands University and P. Schmidt and J. Druey at CIBA Pharmaceuticals in Basel, Switzerland, both in 1956. Initially investigated as potential antitumor agents due to their structural similarity to purines, these pyrazolo[3,4-d]pyrimidine derivatives showed unexpected biochemical properties [7]. The compound that would become allopurinol was synthesized during this exploratory research into purine antagonists [7] [9].

The pivotal breakthrough came through the work of Nobel laureates Gertrude B. Elion and George H. Hitchings at Burroughs Wellcome (now GlaxoSmithKline). Their systematic investigation of purine metabolism led to the identification of allopurinol as a potent inhibitor of xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and xanthine to uric acid [1]. This discovery was rooted in their observation that 6-mercaptopurine (6-MP), an anticancer agent they developed, was oxidized to 6-thiouric acid by xanthine oxidase. This insight directed their attention to xanthine oxidase inhibitors as potential modulators of uric acid production [1].

Table 1: Key Milestones in Allopurinol Development

YearEventSignificance
1956Independent synthesis by Robins and Schmidt/DrueyInitial creation as a purine analog
Early 1960sElion and Hitchings identify xanthine oxidase inhibitionMechanism of action elucidated
1966FDA approval (brand name Zyloprim)First approved xanthine oxidase inhibitor
1988Nobel Prize in Physiology or Medicine awarded to Elion and HitchingsRecognition for rational drug design approach

Allopurinol's mechanism involves competitive inhibition of xanthine oxidase at the molybdenum-pterin center, where it undergoes hydroxylation to form oxypurinol (alloxanthine) [4] [9]. Oxypurinol, the primary active metabolite, binds tightly to the reduced form of xanthine oxidase, creating long-lasting inhibition. This dual inhibitory action effectively blocks the conversion of hypoxanthine and xanthine to uric acid, the final product of human purine metabolism [4] [9]. The structural basis for this inhibition lies in allopurinol's tautomeric form, with computational studies confirming the 4-hydroxypyrazolo[3,4-d]pyrimidine tautomer as the most stable configuration that optimally fits the enzyme's active site [7] [9].

Evolution of Clinical Indications: From Gout to Multidimensional Therapeutics

Allopurinol received United States Food and Drug Administration approval in 1966 primarily for gout management, representing the first clinically available xanthine oxidase inhibitor [3] [4]. Gout, characterized by deposition of monosodium urate crystals in joints and tissues, results from chronic hyperuricemia (serum urate > 6.8 mg/dL). By reducing uric acid production, allopurinol addresses the fundamental biochemical abnormality in gout [1] [3]. The American College of Rheumatology recommends initiating allopurinol in patients with frequent gout attacks (≥2/year), tophi, chronic kidney disease stage ≥2, or history of urolithiasis [2] [10].

Beyond gout, allopurinol gained approval for preventing tumor lysis syndrome, a potentially fatal oncological emergency occurring after chemotherapy for hematological malignancies. Rapid tumor cell lysis releases purines that overwhelm excretion pathways, leading to hyperuricemia and acute kidney injury [2] [4]. Allopurinol prophylaxis (oral or intravenous) initiated 2-3 days before chemotherapy reduces uric acid production, with treatment continuing for 3-7 days post-chemotherapy [2]. While urate oxidase agents (rasburicase) have largely supplanted allopurinol for high-risk patients due to superior uricolytic effects, allopurinol remains valuable in intermediate-risk scenarios [3].

A significant FDA-approved indication is preventing recurrent calcium oxalate nephrolithiasis in patients with hyperuricosuria (>800 mg/day urinary uric acid in men; >750 mg/day in women). Allopurinol reduces urinary uric acid excretion, decreasing the risk of uric acid crystallization that serves as a nidus for calcium oxalate stone formation [4]. The drug is also used off-label for recurrent uric acid nephrolithiasis prevention and managing hyperuricemia in Lesch-Nyhan syndrome, a rare X-linked disorder of purine metabolism characterized by uric acid overproduction and severe neurological manifestations [2] [4].

Emerging research suggests potential therapeutic roles beyond traditional indications. In inflammatory bowel disease, low-dose allopurinol co-administered with azathioprine improves tolerability by mitigating hepatotoxicity through thiopurine metabolism modulation [2] [6]. Meta-analyses indicate that allopurinol augmentation therapy may benefit manic symptoms in bipolar disorder, possibly through purinergic system modulation or antioxidant effects [3]. Cardiovascular applications are particularly intriguing but controversial. Observational studies note associations between hyperuricemia and hypertension, coronary artery disease, and heart failure. Allopurinol may improve endothelial function by reducing xanthine oxidase-derived reactive oxygen species, though conclusive outcome data are lacking [8] [10]. Similarly, potential chemopreventive effects against colorectal cancer observed in epidemiological studies require validation in prospective trials [2] [6].

Global Burden of Hyperuricemia and Role of Allopurinol in Disease Management

Hyperuricemia prevalence exhibits significant geographical and demographic variation, influenced by genetic predisposition, dietary patterns, obesity rates, aging populations, and comorbidity profiles. Global prevalence ranges widely, from 4.9% in Chinese women to 43% in octogenarians from Ireland [8]. The PolSenior study in Poland revealed hyperuricemia in 23.1% (95% CI: 21.8–24.4) of adults ≥65 years, with prevalence escalating with age: 30.5% in men and 33.7% in nonagenarians [8]. This age-related increase reflects declining renal function, polypharmacy (particularly diuretics), and accumulating comorbidities. Gout prevalence follows similar patterns, affecting approximately 1.5% of Australians, with much higher rates (>10%) in elderly men [10]. Indigenous populations, including New Zealand Maori (27.1% hyperuricemia prevalence), experience disproportionately high disease burdens [8].

Table 2: Hyperuricemia Epidemiology and Risk Factors

Region/PopulationPrevalenceKey Risk Factors
Global general population4.9-27.1%Purine-rich diet, fructose consumption, alcohol intake
Older Polish adults (PolSenior study)23.1%eGFR <60 mL/min/1.73 m² (OR=4.10), loop diuretics (OR=4.20), hydrochlorothiazide (OR=2.96), obesity (OR=1.75), heart failure (OR=1.70)
Australians (gout specifically)1.5% overall (>10% elderly men)Comorbidities: hypertension (74%), chronic kidney disease (71%), obesity (53%), diabetes (26%)
High-risk ethnic groupsMaori: 27.1%, Okinawa: 24.4%Genetic polymorphisms in urate transporters

Hyperuricemia and gout impose substantial health and economic burdens. Beyond painful arthritis, gout associates with functional disability, work absence, and diminished quality of life [10]. The disease demonstrates strong comorbidity clustering: Australian data indicate 74% of gout patients have hypertension, 71% chronic kidney disease, 53% obesity, and 26% diabetes [10]. These associations reflect shared pathophysiological pathways (e.g., insulin resistance, renal dysfunction) and medication effects (e.g., diuretics elevating serum urate) [8] [10]. Hyperuricemia independently predicts cardiovascular mortality, with proposed mechanisms including endothelial dysfunction from reduced nitric oxide bioavailability, vascular smooth muscle proliferation, and pro-inflammatory effects of urate crystals [8].

Allopurinol remains fundamental to hyperuricemia management worldwide due to its efficacy, low cost, and inclusion on the World Health Organization's List of Essential Medicines [3]. Treatment aims for serum urate targets (<6.0 mg/dL for gout; <5.0 mg/dL for tophaceous gout) facilitate crystal dissolution and prevent flares [2] [10]. However, significant management gaps persist. Polish data indicate only 46.7% of men and 53.3% of women receiving allopurinol achieve therapeutic targets [8]. Underdosing is common, with many patients maintained on subtherapeutic 300 mg/day doses regardless of serum urate levels [1] [10]. Optimizing dosing through gradual up-titration guided by serial serum urate measurements is essential for effective long-term management [1] [10].

Accessibility challenges persist in resource-limited settings despite allopurinol's generic status. Febuxostat, an alternative xanthine oxidase inhibitor, offers advantages in severe renal impairment but remains cost-prohibitive in many regions [10]. Future strategies require addressing both pharmacological management and modifiable risk factors—particularly obesity, diet, and diuretic use—while ensuring equitable access to urate-lowering therapies worldwide [8] [10].

Properties

CAS Number

180749-06-8

Product Name

Allopurinol

IUPAC Name

1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

InChI

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)

InChI Key

OFCNXPDARWKPPY-UHFFFAOYSA-N

SMILES

C1=NNC2=C1C(=O)NC=N2

Canonical SMILES

C1=C2C(=NC=NC2=O)NN1

Isomeric SMILES

C1=C2C(=NC=NC2=O)NN1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.